N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(PHENYLSULFANYL)PROPANAMIDE HYDROCHLORIDE
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Overview
Description
N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(PHENYLSULFANYL)PROPANAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(PHENYLSULFANYL)PROPANAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzo[d]thiazole core, introduction of the difluoro substituents, and subsequent functionalization with morpholinoethyl and phenylthio groups. Common reagents used in these reactions include thionyl chloride, morpholine, and phenylthiol, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(PHENYLSULFANYL)PROPANAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the thioether group to a sulfoxide or sulfone.
Reduction: Reduction of the benzo[d]thiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or infectious diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(PHENYLSULFANYL)PROPANAMIDE HYDROCHLORIDE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(PHENYLSULFANYL)PROPANAMIDE HYDROCHLORIDE include other benzo[d]thiazole derivatives with different substituents, such as:
- N-(4,6-dichlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylthio)propanamide
- N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylthio)propanamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds. The presence of the difluoro substituents, for example, could enhance its binding affinity to certain biological targets or alter its pharmacokinetic properties.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylsulfanylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O2S2.ClH/c23-16-14-18(24)21-19(15-16)31-22(25-21)27(8-7-26-9-11-29-12-10-26)20(28)6-13-30-17-4-2-1-3-5-17;/h1-5,14-15H,6-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGWJDTXHBYFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CCSC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClF2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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